[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine
Description
[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine is an organic compound with a complex structure that includes an amino group, a fluorophenyl group, and a dimethylamine group
Properties
IUPAC Name |
1-(4-fluorophenyl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)7-10(12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPXWPIELFCMFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-amino-2-(4-fluorophenyl)ethyl]dimethylamine typically involves the reaction of 4-fluorophenethylamine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The amino and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 2-amino-2-(4-fluorophenyl)ethyldimethylamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can effectively inhibit the activity of key kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer proliferation and metastasis. The inhibition efficacy of these compounds has been compared favorably against established drugs like Sorafenib, demonstrating their potential as novel anticancer agents .
Neuropharmacology
The compound's structural similarities to various neurotransmitters suggest potential applications in neuropharmacology. It may influence pathways related to mood regulation and cognitive functions, making it a candidate for further investigation in the treatment of neurological disorders .
Insecticidal Properties
Studies have indicated that analogues of 2-amino-2-(4-fluorophenyl)ethyldimethylamine possess insecticidal properties. These compounds can disrupt the physiological processes in pests, making them valuable in developing new agrochemicals aimed at pest control .
Polymer Chemistry
The compound can serve as a building block for synthesizing polymers with specific functionalities. Its amine groups allow for reactions that can modify polymer properties, enhancing characteristics such as thermal stability and mechanical strength .
Data Table: Summary of Applications
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a derivative closely related to 2-amino-2-(4-fluorophenyl)ethyldimethylamine against five cancer cell lines (MCF-7, HCT-116, PC-3, A549, HepG-2). The results demonstrated strong selective cytotoxicity towards malignant cells with minimal effects on normal cell lines .
Case Study 2: Insecticidal Activity
Research on insecticidal analogues revealed that compounds derived from 2-amino-2-(4-fluorophenyl)ethyldimethylamine effectively targeted specific metabolic pathways in pests. This study highlighted the potential for developing environmentally friendly insecticides based on these findings .
Mechanism of Action
The mechanism of action of [2-amino-2-(4-fluorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenethylamine: Shares the fluorophenyl group but lacks the dimethylamine group.
N,N-Dimethylamine: Contains the dimethylamine group but lacks the fluorophenyl group.
Phenethylamine: Similar structure but without the fluorine substitution.
Uniqueness
[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine is unique due to the presence of both the fluorophenyl and dimethylamine groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Chemical Formula: CHF\N
- Molecular Weight: 198.26 g/mol
The presence of a fluorine atom on the phenyl ring is significant as it influences the compound's lipophilicity and receptor interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to diverse biological effects such as:
- Signal Transduction: It may affect pathways involved in cellular signaling.
- Gene Expression: The compound could influence the transcriptional regulation of specific genes.
- Metabolic Processes: It may alter metabolic pathways, impacting cellular homeostasis.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antiproliferative Effects: Studies have shown that it can inhibit the growth of various cancer cell lines. For example, it has demonstrated activity against A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cell lines.
| Cell Line | IC (µM) | Reference |
|---|---|---|
| A549 | 15.0 | |
| HeLa | 10.5 | |
| HT29 | 12.0 |
- Cholinesterase Inhibition: The compound has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is relevant in the treatment of neurodegenerative diseases like Alzheimer's. Preliminary data suggest it may exhibit moderate inhibitory activity against AChE.
Case Studies
-
In Vitro Antiproliferative Activity:
A study screened this compound against several cancer cell lines. The results indicated selective cytotoxicity towards malignant cells with minimal toxicity to normal cells, highlighting its potential for therapeutic applications in oncology . -
Mechanistic Insights:
Further investigations into the mechanism revealed that the compound interacts with specific kinases involved in cell proliferation and survival pathways. For instance, it was found to inhibit EGFR and VEGFR-2 kinases, which are critical in tumor growth and angiogenesis . -
Pharmacokinetic Studies:
Pharmacokinetic profiling indicated favorable absorption characteristics, suggesting that this compound could effectively reach therapeutic concentrations in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
